N-Chloro-N-ethylhexanamide

Description

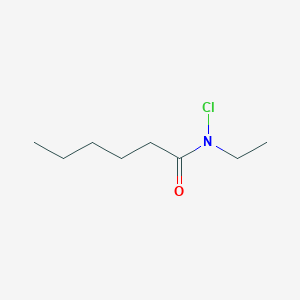

Structure

3D Structure

Properties

CAS No. |

87740-37-2 |

|---|---|

Molecular Formula |

C8H16ClNO |

Molecular Weight |

177.67 g/mol |

IUPAC Name |

N-chloro-N-ethylhexanamide |

InChI |

InChI=1S/C8H16ClNO/c1-3-5-6-7-8(11)10(9)4-2/h3-7H2,1-2H3 |

InChI Key |

NOQLACQDBMJKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(CC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro N Ethylhexanamide

Direct N-Chlorination Strategies

Direct N-chlorination involves the introduction of a chlorine atom onto the nitrogen of the amide group. This transformation is typically accomplished using active chlorine species derived from various halogenating agents.

The N-chlorination of secondary amides like N-ethylhexanamide can be effectively carried out using hypochlorite (B82951) reagents. walshmedicalmedia.com Agents such as sodium hypochlorite (NaOCl) or hypochlorous acid (HOCl) are common sources of the electrophilic chlorine required for the reaction. walshmedicalmedia.comgoogle.com The reactivity of the specific chlorinating species is highly dependent on the pH of the reaction medium. cdnsciencepub.com

In aqueous solutions, an equilibrium exists between hypochlorous acid and the hypochlorite anion (ClO⁻). walshmedicalmedia.com At lower pH values, the more reactive species like molecular chlorine (Cl₂) and hypochlorous acid are dominant, while the hypochlorite ion is the main species at higher pH. cdnsciencepub.com The choice of reagent can influence the rate and efficiency of the N-chlorination process. cdnsciencepub.com For instance, studies on analogous secondary amides have shown that the reactivity of chlorinating agents follows the sequence CH₃COOCl > Cl₂ > HOCl > ClO⁻. cdnsciencepub.comcdnsciencepub.com Other N-chloro compounds like N-chlorosuccinimide can also serve as chlorinating agents. google.com

Table 1: Common Reagents for N-Chlorination

| Reagent Class | Specific Agent | Chemical Formula |

| Hypochlorites | Sodium Hypochlorite | NaClO |

| Hypochlorous Acid | HOCl | |

| Molecular Halogens | Chlorine | Cl₂ |

| N-Haloimides | N-Chlorosuccinimide | C₄H₄ClNO₂ |

The mechanism of N-chlorination of amides is a subject of detailed investigation and is influenced by the reaction conditions, particularly the pH. walshmedicalmedia.comcdnsciencepub.com

At high pH, where the hypochlorite ion (ClO⁻) is the predominant chlorinating species, the reaction is proposed to initiate with the formation of a hydrogen bond between the amide's hydrogen atom and the oxygen atom of the hypochlorite ion. cdnsciencepub.comcdnsciencepub.com This is followed by the transfer of the chlorine to the amide nitrogen. The reaction rate's independence from ionic strength in this pH range suggests that at least one of the reacting species is uncharged, implicating the molecular amide in the reaction. cdnsciencepub.com

In acidic to neutral conditions, where hypochlorous acid (HOCl) is the active species, a different mechanism is favored. Quantum chemical studies on the chlorination of N-methylacetamide, a structural analogue, suggest that the reaction does not proceed via a simple one-step N-chlorination or through an O-chlorinated intermediate. nih.gov Instead, the most favorable pathway involves the iminol tautomer of the amide. nih.gov The amide first tautomerizes to its iminol form, which then reacts with HOCl. nih.gov This mechanism is calculated to have an energy barrier consistent with experimental kinetic data and is proposed as a general mechanism for the N-chlorination of a wide array of amides. nih.gov The N-chlorination reaction is generally reversible, particularly in alkaline media. walshmedicalmedia.com

Precursor Synthesis Pathways: N-Ethylhexanamide and Analogues

The most common and direct method for synthesizing N-ethylhexanamide is through the acylation of ethylamine (B1201723) with a hexanoic acid derivative. The use of an activated carboxylic acid derivative, such as an acyl chloride, is highly efficient. chalmers.se Specifically, the reaction of hexanoyl chloride with ethylamine provides N-ethylhexanamide in good yield. lookchem.com

This reaction is typically performed in a suitable solvent, and often in the presence of a base like potassium carbonate or pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct that is formed. lookchem.com The base prevents the protonation of the ethylamine reactant, ensuring it remains nucleophilic to attack the carbonyl carbon of the hexanoyl chloride.

Table 2: Synthesis of N-Ethylhexanamide

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Hexanoyl Chloride | Ethylamine | N-Ethylhexanamide | Hydrochloric Acid |

| C₆H₁₁ClO | C₂H₅NH₂ | C₈H₁₇NO | HCl |

One documented procedure reports a yield of 64% for this reaction when conducted in a biphasic system of water and ethyl acetate (B1210297) with potassium carbonate as the base. lookchem.com

While the reaction of acyl chlorides with amines is prevalent, other synthetic routes can produce N-substituted hexanamides. chalmers.se These alternative pathways offer flexibility depending on the availability and reactivity of starting materials.

General methods for amide synthesis that can be applied to N-substituted hexanamides include:

Reaction of Amines with Acid Anhydrides: Hexanoic anhydride (B1165640) can react with ethylamine to form N-ethylhexanamide and hexanoic acid as a byproduct. The reactivity of acid anhydrides is generally lower than that of acyl chlorides. chalmers.se

Reaction of Amines with Esters: The aminolysis of an ester, such as methyl hexanoate, with ethylamine can also yield the desired amide. This reaction is typically slower than those involving acyl chlorides or anhydrides and may require heat or catalysis. chalmers.se

Decarboxylation Routes: One study shows the formation of N-ethylhexanamide from N-chloro-N-ethylhexanamide via an N-(α-methoxyethyl)hexanamide intermediate, though this represents a conversion from the target molecule rather than a primary synthesis of the precursor. lookchem.com

Reductive Desulfonylation: A high-yield synthesis (93%) of N-ethylhexanamide has been reported starting from 2-benzenesulfonyl-hexanoic acid ethylamide, using sodium amalgam and disodium (B8443419) hydrogenphosphate in methanol. lookchem.com

These varied methods highlight the versatility in synthetic approaches to N-substituted amides, allowing for the selection of a route based on factors like cost, efficiency, and substrate compatibility. chalmers.se

Chemical Reactivity and Mechanistic Investigations of N Chloro N Ethylhexanamide

Transformations involving the N-Cl Bond

The nitrogen-chlorine bond is a key reactive site in N-Chloro-N-ethylhexanamide, susceptible to a variety of transformations including nucleophilic attack, reduction, and radical formation.

Nucleophilic Displacement and Substitution Reactions

The chlorine atom in N-chloroamides can be displaced by nucleophiles. For instance, N-acyloxy-N-alkoxyamides can be synthesized through SN2 reactions between N-alkoxy-N-chloroamides and sodium carboxylates. mdpi.com Similarly, N-alkoxy-N-chloroamides react with azide (B81097) ions in a bimolecular fashion to produce reactive N-alkoxy-N-azidoamides. mdpi.com In some cases, nucleophilic displacement of a chloro substituent on a heterocyclic system by amines is a key reaction, though this can sometimes require heat and basic conditions or even microwave irradiation with a catalytic amount of acid for less reactive amines like aniline. semanticscholar.org The chlorine atom on N-chloroamides can also be readily displaced by various primary and secondary amines via nucleophilic aromatic substitution upon heating under basic conditions. semanticscholar.org

A notable challenge in using N-chloroamides as aminating agents is their propensity to undergo the Hofmann rearrangement under basic conditions, which leads to the formation of highly reactive isocyanates. acs.org This rearrangement can sometimes be circumvented, allowing for desired C-H amidation. acs.org For example, a Cp*Co(III)-catalyzed reaction has been developed for the C-2 amidation and C-3 chlorination of indoles using N-chloroamides, which avoids the Hofmann rearrangement pathway. acs.org

Reductive Dehalogenation and Related Pathways

Reductive dehalogenation involves the cleavage of the carbon-halogen bond, or in this case, the nitrogen-halogen bond, through the addition of electrons. wikipedia.org This process is a significant pathway for the degradation of halogenated organic compounds. epa.gov While specific studies on this compound are not abundant, the principles of reductive dehalogenation of organochlorine compounds are well-established. wikipedia.org The reaction can be catalyzed by transition metal complexes and is dependent on the redox potential of both the electron donor and the acceptor. epa.gov For nonaromatic compounds, reductive dehalogenation is often a favored degradation pathway. epa.gov A nickel-catalyzed reductive cross-coupling reaction between aryl halides and N-chloroamides has been developed for the synthesis of N-aryl lactams and amides. rsc.org This reaction proceeds under mild conditions and tolerates a good range of functional groups. rsc.org DFT calculations suggest the involvement of an amidyl radical in the mechanism. rsc.org

Radical Reactions and Homolytic Cleavage Dynamics

The N-Cl bond in N-chloroamides can undergo homolytic cleavage when exposed to heat or ultraviolet (UV) light, generating a nitrogen-centered radical and a chlorine radical. acs.orgroyalholloway.ac.uk This process is central to several important chemical transformations. publish.csiro.auacs.org For example, UV irradiation of N-chlorohexanamide leads to the formation of lactones of 4- and 5-hydroxyhexanoic acids after hydrolysis, proceeding through a free-radical chain mechanism involving intramolecular hydrogen-atom transfer. publish.csiro.au

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated cyclization that utilizes N-chloro precursors. acs.orgwikipedia.orgwikiwand.com In this reaction, the N-chloroamine, upon activation, undergoes homolytic cleavage of the N-Cl bond to form a nitrogen-centered radical. acs.orgwikiwand.com This radical then abstracts a hydrogen atom, typically from the δ-position, leading to the formation of five-membered rings like pyrrolidines. wikipedia.orgwikiwand.com The reaction can be initiated thermally or photochemically. wikipedia.orgwikiwand.com

The generation of nitrogen-centered radicals from N-chloroamides can also be achieved through photolytic cleavage using visible light. acs.org These amidyl radicals can then participate in various reactions, including C-H amination. wiley.com The reactivity and fate of the generated radicals can be influenced by the reaction conditions and the substrate structure. researchgate.net

Role of the Amide Moiety in Electrophilic and Nucleophilic Processes

The amide group in this compound significantly influences its reactivity. The resonance within the amide bond affects the electron density at the nitrogen and carbonyl oxygen atoms. chalmers.se Substitution on the amide nitrogen with heteroatoms, such as chlorine, can reduce the typical resonance, a phenomenon that can drive unique reactions. mdpi.com

The amide moiety can act as a directing group in certain reactions. For instance, N-chloroamides have been used as oxidizing directing groups in [4+2] C-H annulation protocols. acs.org However, their use in directed C-H amidation is less common due to the competing Hofmann rearrangement. acs.org

The electronic properties of the substituents on the amide can affect reaction kinetics. For example, the rate of chlorination of amides to form N-chloroamides is influenced by the electron-donating or -withdrawing nature of the substituents on both the amide nitrogen and the carbonyl carbon. nih.govresearchgate.net Specifically, the second-order rate constants for the reaction of chlorine with various amides decrease as the electron-donating character of the substituents increases. nih.govresearchgate.net

Exploration of Intramolecular Rearrangements and Cyclization Pathways (e.g., Acyl Transfer Mechanisms)

This compound and related N-chloroamides can undergo several types of intramolecular rearrangements and cyclizations. A prominent example is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular 1,5-hydrogen atom transfer from a carbon atom to a nitrogen-centered radical, leading to the formation of cyclic amines such as pyrrolidines. wikipedia.orgwikiwand.comnih.gov

Another type of intramolecular process is the HERON (Heteroatom Rearrangement On Nitrogen) reaction. In suitably structured anomeric amides, where the N-X bond is destabilized, a concerted rearrangement can occur, involving the migration of the heteroatom (X) to the carbonyl carbon with the concurrent ejection of a stabilized nitrene. mdpi.com

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic data provide crucial insights into the mechanisms and feasibility of chemical reactions involving N-chloroamides.

In the context of atropisomeric N-chloroamides, kinetic studies have been performed to understand the stereodynamics of their racemization. researchgate.net For one such compound, the half-life for racemization at room temperature was determined to be approximately 60 days, with a free energy of activation (ΔG‡) of 108.0 kJ/mol. researchgate.net

Table of Reaction Parameters for Amide Chlorination

| Amide | Apparent Second-Order Rate Constant at pH 8 (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acetamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| N-methylformamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| N-methylacetamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| Benzamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| N-methylbenzamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| N-propylbenzamide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

| N-(benzoylglycyl)glycine amide | Data not specified in provided search results | 62-88 nih.govresearchgate.net |

Note: The table is based on the general range of values reported for a series of seven amides studied under similar conditions. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of N Chloro N Ethylhexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of N-Chloro-N-ethylhexanamide, providing unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional ¹H and ¹³C NMR spectra reveal the distinct electronic environments of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift of each nucleus is influenced by the surrounding electron density. In this compound, seven unique carbon signals and six distinct proton signals are expected.

The ¹H NMR spectrum would show signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons coupled to the methyl protons, and a triplet for the methyl protons) and the hexanamide (B146200) chain. The protons on the carbon alpha to the carbonyl group (C2) would be deshielded, appearing at a higher chemical shift. Similarly, the ¹³C NMR spectrum would display signals for each carbon, with the carbonyl carbon (C1) appearing at the lowest field (highest chemical shift) due to the strong deshielding effect of the double-bonded oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shift (δ) ranges in ppm relative to TMS and have not been experimentally verified.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C=O | - | 170-175 |

| 2 | CH₂ | 2.2-2.5 (t) | 35-40 |

| 3 | CH₂ | 1.5-1.7 (m) | 25-30 |

| 4 | CH₂ | 1.2-1.4 (m) | 22-27 |

| 5 | CH₂ | 1.2-1.4 (m) | 30-35 |

| 6 | CH₃ | 0.8-1.0 (t) | 13-15 |

| 1' | N-CH₂ | 3.3-3.6 (q) | 40-45 |

| 2' | CH₃ | 1.1-1.3 (t) | 12-16 |

Two-dimensional (2D) NMR experiments are essential for confirming the atomic connectivity established from 1D NMR. nih.gov Key techniques include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, cross-peaks would confirm the connectivity within the ethyl group (H-1' to H-2') and along the hexanoyl chain (H-2 through H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

Amides are known to exhibit restricted rotation around the carbonyl-nitrogen (C-N) bond due to its partial double-bond character. This can lead to the existence of distinct cis and trans geometric isomers. rsc.org Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can probe this conformational exchange. nih.govnih.gov

For this compound, if the rotation around the C(O)-N bond is slow on the NMR timescale at room temperature, separate sets of signals for the cis and trans isomers might be observed. researchgate.net By increasing the temperature, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Line-shape analysis of these variable-temperature spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational dynamics. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch. The N-Cl stretching frequency is also a key diagnostic band for N-chloroamides. acs.org Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the carbon backbone.

Table 2: Expected Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified vibrational modes.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 | Medium-Strong |

| C=O Stretch | Amide | 1650-1700 | Strong (IR) |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350-1470 | Medium |

| C-N Stretch | Amide | 1200-1350 | Medium |

| N-Cl Stretch | N-Chloroamide | 650-800 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (C₈H₁₆ClNO), the high-resolution mass spectrum would provide an exact mass that confirms its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two distinct peaks will be observed for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. libretexts.org

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for amides include alpha-cleavage, which is the breaking of bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgnih.gov

Expected fragmentation could include:

Loss of the ethyl group: Cleavage of the N-CH₂ bond.

Loss of the chlorine atom: Cleavage of the N-Cl bond.

McLafferty rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the acyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Acylium ion formation: Cleavage of the C(O)-N bond is a common pathway for amides, resulting in a stable acylium ion [R-C≡O]⁺. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique yields precise data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would definitively establish the geometry around the amide bond (i.e., whether it adopts a cis or trans conformation in the crystal lattice). Furthermore, it would reveal the planarity of the nitrogen atom. Studies on other N-chloroamides have used crystallographic data to measure the sum of the valence angles around the nitrogen to determine its degree of pyramidalization, which can influence reactivity and conformational stability. rsc.orgrsc.org The analysis would also detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing arrangement. acs.org To date, a crystal structure for this compound has not been reported in the primary literature.

Computational Chemistry and Molecular Modeling Studies of N Chloro N Ethylhexanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of N-Chloro-N-ethylhexanamide. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground state properties of molecules like this compound. By approximating the electron density, DFT can accurately predict geometric parameters, vibrational frequencies, and other electronic properties.

DFT calculations would be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, the key N-Cl bond length is a critical parameter that influences the compound's reactivity. The electronic structure analysis would involve examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into the electronic structure. researchgate.net This analysis would characterize the hybridization of atomic orbitals and the nature of the N-Cl bond, determining its covalent and ionic character. The charge distribution, typically calculated using methods like Mulliken population analysis or electrostatic potential fitting, would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar N-chloroamides, as specific published data for this compound is unavailable.)

| Property | Predicted Value |

| N-Cl Bond Length (Å) | 1.75 |

| C=O Bond Length (Å) | 1.23 |

| N-C (carbonyl) Bond Length (Å) | 1.38 |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Dipole Moment (Debye) | 2.8 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying electronic excitations and reactivity. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic behavior.

For this compound, ab initio calculations can be used to study excited states, which are important for understanding photochemical reactions. Time-Dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. These transitions often involve the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital, such as the σ* orbital of the N-Cl bond, which can lead to its dissociation. rsc.org

The reactivity of this compound, particularly its role as a halogenating agent, can be investigated by calculating reaction energies and activation barriers for reactions with various substrates. rsc.org These calculations can elucidate the reaction mechanisms, distinguishing between radical and ionic pathways.

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods are powerful tools for locating and characterizing these transient structures.

For reactions involving this compound, such as the chlorination of an alkene or an aromatic compound, transition state searching algorithms can be used to find the geometry of the TS. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species. The energy profile of the reaction can then be constructed, providing the activation energy, which is a key determinant of the reaction rate. In studies of related N-chloroamides, computational analysis has been instrumental in understanding racemization pathways by identifying the relevant transition states. worktribe.comresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-N and C-C bonds of the hexyl and ethyl chains. Molecular Dynamics (MD) simulations are a powerful technique to explore the conformational landscape of such molecules. mdpi.comnih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformers and the transitions between them. MD simulations can be performed in the gas phase or in a solvent to mimic experimental conditions.

The results of an MD simulation can be analyzed to determine the most populated conformations, the dynamics of conformational changes, and the influence of the solvent on the conformational equilibrium. This information is crucial for understanding how the shape of this compound might influence its reactivity and interactions with other molecules. For other flexible amide-containing molecules, MD simulations have been used to understand their structural dynamics and stability. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral properties of unknown compounds.

For this compound, DFT and ab initio calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

NMR chemical shifts and coupling constants can also be calculated. This is achieved by computing the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. Theoretical prediction of NMR spectra is a valuable tool for structure elucidation and for understanding the relationship between electronic structure and spectroscopic properties. Studies on related amide systems have demonstrated the utility of theoretical methods in interpreting their spectroscopic characteristics. researchgate.net

Table 2: Illustrative Theoretically Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes. Specific experimental or calculated data for this compound is not readily available.)

| Parameter | Predicted Value |

| C=O Stretch Freq. (cm⁻¹) | 1680 |

| N-Cl Stretch Freq. (cm⁻¹) | 650 |

| ¹³C NMR (C=O) (ppm) | 172 |

| ¹⁵N NMR (ppm) | 150 |

| ¹H NMR (N-CH₂) (ppm) | 3.6 |

Structure-Property Relationship Modeling within Amide Chemotypes (e.g., QSAR Approaches)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. ijnrd.org These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For a class of compounds like N-chloro-N-alkylamides, a QSAR or QSPR study could be developed to predict properties such as reactivity, toxicity, or environmental fate. This would involve calculating a set of molecular descriptors for a series of related amides for which the property of interest has been experimentally measured. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property. nih.gov Such a model could then be used to predict the properties of this compound and other related compounds, guiding the design of new molecules with desired characteristics. QSAR studies have been successfully applied to various classes of amides to model their biological activities. researchgate.net

Advanced Applications in Chemical Separations and Materials Science

Utilization as Extractants in Liquid-Liquid Separation Systems

Liquid-liquid extraction is a crucial technique for the separation and purification of elements, particularly in the context of processing nuclear materials and rare-earth elements. The efficiency and selectivity of this process are highly dependent on the chemical structure of the extractant molecule. While various classes of compounds, including other N,N-dialkylamides, have been investigated for these purposes, specific studies on N-Chloro-N-ethylhexanamide are not found in the current body of scientific literature.

Selective Extraction of f-Block Elements and Other Metal Ions

The f-block elements, which include the lanthanide and actinide series, are of significant technological importance. Their similar chemical properties, however, make their separation a challenging task. Researchers have explored a variety of extractants to achieve selective separation of these elements. Despite these efforts, there is no published research specifically documenting the use of this compound for the selective extraction of f-block elements or any other metal ions.

Impact of Molecular Design on Extraction Efficiency and Selectivity

The molecular design of an extractant, including the nature of its functional groups and its steric properties, plays a critical role in determining its extraction efficiency and selectivity for specific metal ions. For instance, the presence of different alkyl chains or functional groups on the amide nitrogen can significantly influence the molecule's coordination chemistry and its affinity for metal ions. However, in the absence of experimental data for this compound, any discussion on the impact of its specific molecular design—the N-chloro and N-ethyl groups in conjunction with the hexanamide (B146200) backbone—on extraction performance would be purely speculative.

Potential in Rational Design of Novel Functional Materials

The rational design of novel functional materials often involves the incorporation of molecules with specific chemical functionalities to achieve desired properties. Amide-containing molecules, for example, can be utilized in the synthesis of polymers and coordination compounds. Atropisomeric N-chloroamides have been noted for their potential applications in catalysis and materials science due to their unique stereochemical properties. rsc.orgresearchgate.networktribe.com However, there is no specific research available that explores the potential of this compound in the rational design of any novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.